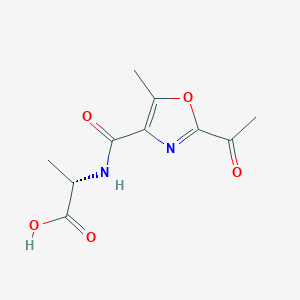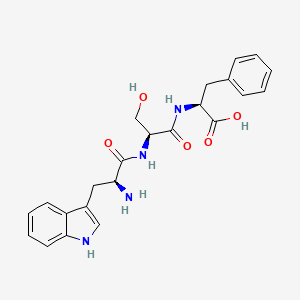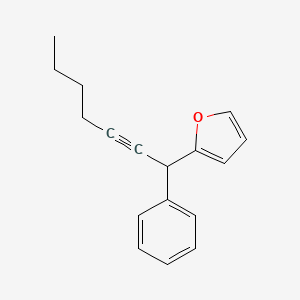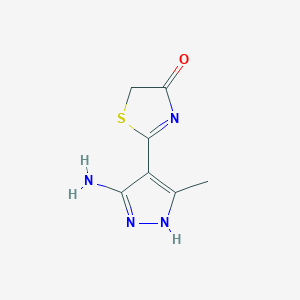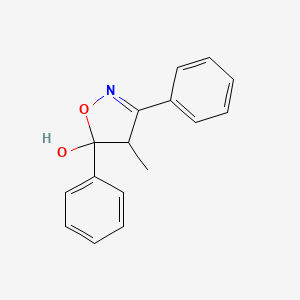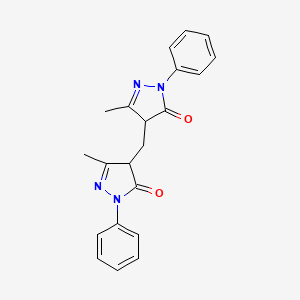
4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is an organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with formaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolone rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones and their derivatives, which can have different physical and chemical properties depending on the nature of the substituents.
科学的研究の応用
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.
作用機序
The mechanism of action of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: A precursor to 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) with similar structural features.
4,4’-Methylenebis(1-phenyl-1H-pyrazol-5(4H)-one): A related compound with a similar methylene bridge but without the methyl groups on the pyrazolone rings.
Uniqueness
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is unique due to the presence of both methyl and phenyl groups on the pyrazolone rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
7149-40-8 |
|---|---|
分子式 |
C21H20N4O2 |
分子量 |
360.4 g/mol |
IUPAC名 |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C21H20N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-12,18-19H,13H2,1-2H3 |
InChIキー |
GSGQPWUAVWEUIW-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




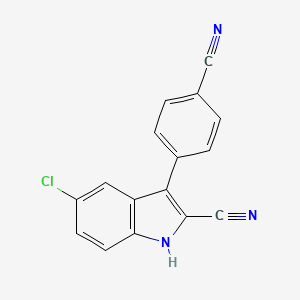


![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
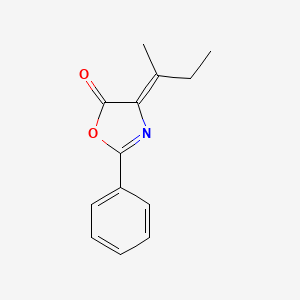
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
